1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
Overview
Description
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C14H14N4S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is the von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor (HIF).
Mode of Action
This compound acts as a ligand, recruiting the VHL protein for targeted protein degradation . This is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells.
Biochemical Pathways
The action of this compound on the VHL protein affects the hypoxia-inducible factor (HIF) pathway . By promoting the degradation of HIF, this compound can influence various downstream effects, including cellular response to low oxygen conditions, angiogenesis, and other processes related to cellular growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of HIF and the subsequent modulation of cellular responses to hypoxia . This can have wide-ranging effects on cell survival, proliferation, and angiogenesis.
Biochemical Analysis
Biochemical Properties
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in nucleophilic and electrophilic substitution reactions . This compound can interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting cellular signaling pathways. Additionally, it may bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to reduced efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit specific metabolic enzymes, leading to altered levels of metabolites and changes in metabolic pathways . Additionally, it can affect the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For example, it may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations . Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to mitochondria, affecting metabolic processes and cellular energy production .
Properties
IUPAC Name |
1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-9-12(19-13(16)18-9)10-3-6-17-11(7-10)14(8-15)4-2-5-14/h3,6-7H,2,4-5H2,1H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFDHYDWJJUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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